Cas no 877658-49-6 (N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide)

N,N-Diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is a synthetic indole derivative featuring a trifluoromethylphenylmethylsulfanyl substituent. This compound is of interest in medicinal and organic chemistry due to its structural complexity and potential pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl linkage may contribute to binding interactions in biological systems. The diethylacetamide moiety further modulates solubility and bioavailability. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for research applications in drug discovery and development. The compound’s unique structure offers versatility for further derivatization or mechanistic studies.
N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide structure
877658-49-6 structure
Product Name:N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide
CAS No:877658-49-6
MF:C22H23F3N2OS
MW:420.49103474617
CID:5510803
Update Time:2025-06-29

N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]acetamide
    • N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide
    • Inchi: 1S/C22H23F3N2OS/c1-3-26(4-2)21(28)14-27-13-20(18-10-5-6-11-19(18)27)29-15-16-8-7-9-17(12-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3
    • InChI Key: RDTALNCBEBJVKO-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC)(=O)CN1C2=C(C=CC=C2)C(SCC2=CC=CC(C(F)(F)F)=C2)=C1

N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide Pricemore >>

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Additional information on N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide

Introduction to N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide (CAS No. 877658-49-6)

N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 877658-49-6, belongs to a class of molecules that exhibit promising properties for further exploration in drug development. The presence of multiple functional groups, including N,N-diethyl and 1H-indol-1-ylacetamide, contributes to its complex reactivity and makes it a subject of interest for synthetic chemists and medicinal biologists.

The core structure of this compound features an indole ring, which is a well-known scaffold in many bioactive molecules. Indole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The specific modification of the indole ring with a 3-(trifluoromethyl)phenylmethyl}sulfanyl group introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. This particular substitution pattern is often employed in drug design to enhance binding affinity and selectivity.

In recent years, there has been a growing interest in the development of small molecule inhibitors that target protein-protein interactions (PPIs). N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide represents a potential lead compound in this area due to its ability to modulate PPIs through its unique structural features. PPIs are involved in numerous cellular processes and are considered attractive therapeutic targets for many diseases. The sulfanyl group in this compound may play a crucial role in disrupting or stabilizing PPIs, thereby offering a novel mechanism of action for drug intervention.

One of the most compelling aspects of this compound is its potential application in oncology research. The indole scaffold is frequently found in natural products and has demonstrated anti-cancer properties in various preclinical studies. Additionally, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates. The combination of these structural elements suggests that N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide could exhibit potent anti-cancer activity by inhibiting key signaling pathways involved in tumor growth and progression.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting wet-lab experiments. Molecular docking studies have been performed on N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes and receptors relevant to cancer biology, suggesting that this compound may have therapeutic potential. Furthermore, virtual screening techniques have been utilized to identify analogs of this compound that could further optimize its biological activity.

The synthesis of N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves the introduction of various functional groups, including the sulfanyl moiety, which requires careful optimization to ensure high yield and purity. However, the complexity of the synthesis also provides an opportunity to develop new synthetic methodologies that could be applied to other bioactive molecules.

In conclusion, N,N-diethyl-2-3-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-1H-indol-1-ylacetamide (CAS No. 877658-49-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive candidate for further investigation. As research in this area continues to evolve, it is likely that new applications for this compound will be discovered, contributing to the development of novel therapeutics for various diseases.

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